molecular formula C7H7FO2S B1200813 4-methylbenzenesulfonyl fluoride CAS No. 455-16-3

4-methylbenzenesulfonyl fluoride

Cat. No.: B1200813
CAS No.: 455-16-3
M. Wt: 174.19 g/mol
InChI Key: IZZYABADQVQHLC-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonyl fluoride, also known as p-toluenesulfonyl fluoride, is an organic compound with the molecular formula C7H7FO2S. It is a white to light yellow crystalline solid that is used in various chemical reactions and industrial applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.

Mechanism of Action

Target of Action

p-Toluenesulfonyl fluoride (p-TsF) is a sulfonyl fluoride compound that is primarily used as a reagent in organic synthesis . It is known to interact with organometallic reagents, acting as a sulfonylating agent . The primary targets of p-TsF are therefore the organometallic reagents it reacts with during synthesis .

Mode of Action

The mode of action of p-TsF involves the conversion of poor leaving groups into good leaving groups . This is achieved through the sulfonylation of organometallic reagents, which is a simple, one-step synthesis of sulfones . The sulfonyl fluoride group in p-TsF is highly reactive, making it an effective sulfonylating agent .

Biochemical Pathways

It is known that p-tsf plays a role in the synthesis of sulfones, which are involved in various biochemical processes . Sulfones are often used as building blocks in organic synthesis, contributing to the formation of a wide range of functional groups .

Pharmacokinetics

Given its use as a reagent in organic synthesis, it is likely that these properties would depend on the specific conditions of the reaction and the nature of the other compounds present .

Result of Action

The primary result of p-TsF’s action is the formation of sulfones from organometallic reagents . This can lead to the synthesis of a wide range of functional groups, depending on the specific organometallic reagents involved . In addition, p-TsF has been used in the treatment of Alzheimer’s disease and to study the DNS polymerase from spinach leaf extracts .

Action Environment

The action of p-TsF is highly dependent on the reaction conditions, including the presence of other reagents, the temperature, and the pH . For example, the sulfonylation reaction catalyzed by p-TsF can be influenced by the presence of bases . Furthermore, p-TsF is known to be moisture sensitive, indicating that the presence of water can affect its reactivity .

Biochemical Analysis

Biochemical Properties

p-Toluenesulfonyl fluoride plays a significant role in biochemical reactions, primarily as a protease inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits serine proteases by forming a covalent bond with the active site serine residue, thereby preventing substrate binding and subsequent catalysis . This interaction is crucial in studying enzyme kinetics and protein degradation pathways. Additionally, p-Toluenesulfonyl fluoride is used in the isolation and separation of Pseudomonas aeruginosa membranes by density sucrose gradient centrifugation .

Cellular Effects

p-Toluenesulfonyl fluoride affects various types of cells and cellular processes. In Escherichia coli, it has been shown to decrease protein breakdown in cells starved for a carbon source . This inhibition of protein degradation is due to its interaction with serine proteases, which are responsible for protein turnover in cells. Furthermore, p-Toluenesulfonyl fluoride has been used to study the DNS polymerase from spinach leaf extracts, indicating its role in influencing cellular processes related to DNA replication and repair .

Molecular Mechanism

The molecular mechanism of p-Toluenesulfonyl fluoride involves its ability to inhibit serine proteases by forming a covalent bond with the active site serine residue . This covalent modification prevents the enzyme from binding to its substrate, thereby inhibiting its catalytic activity. Additionally, p-Toluenesulfonyl fluoride has been used in the sulfonylation of organometallic reagents, demonstrating its versatility in chemical reactions . The compound’s ability to inhibit proteases makes it a valuable tool in studying protein degradation pathways and enzyme kinetics.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Toluenesulfonyl fluoride can change over time. The compound is known to be moisture-sensitive and hydrolyzes in water . This hydrolysis can affect its stability and efficacy as a protease inhibitor. Long-term studies have shown that p-Toluenesulfonyl fluoride can maintain its inhibitory effects on proteases over extended periods, provided it is stored under dry, inert conditions . Its degradation in the presence of moisture can lead to a decrease in its inhibitory activity.

Dosage Effects in Animal Models

The effects of p-Toluenesulfonyl fluoride vary with different dosages in animal models. High doses of fluoride compounds, including p-Toluenesulfonyl fluoride, have been associated with toxic effects such as neurobehavioral impairments and skeletal fluorosis . These adverse effects are dose-dependent and can vary based on the duration of exposure and the specific animal model used. It is essential to carefully control the dosage to avoid toxic effects while studying the compound’s biochemical properties.

Metabolic Pathways

p-Toluenesulfonyl fluoride is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is involved in various metabolic pathways, including the sulfonylation of organometallic reagents and the synthesis of sulfones . The compound’s interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels, making it a valuable tool in studying metabolic processes.

Transport and Distribution

The transport and distribution of p-Toluenesulfonyl fluoride within cells and tissues are influenced by its chemical properties. The compound is known to hydrolyze in water, which can affect its distribution and localization within cells . It is transported and distributed within cells through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of p-Toluenesulfonyl fluoride is crucial for its activity and function. The compound is known to interact with various cellular compartments, including membranes and organelles . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. Understanding the subcellular localization of p-Toluenesulfonyl fluoride can provide insights into its mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzenesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method provides a high yield of the desired product under mild reaction conditions.

Another method involves the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents . This cascade process is efficient and operates under mild conditions, making it suitable for industrial applications.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of phase transfer catalysts and optimized reaction conditions allows for efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.

Major Products

    Sulfonamide: Formed from the reaction with amines.

    Sulfonate esters: Formed from the reaction with alcohols.

    Sulfonic acids: Formed from oxidation reactions.

Comparison with Similar Compounds

4-Methylbenzenesulfonyl fluoride is similar to other sulfonyl fluorides, such as:

  • Benzenesulfonyl fluoride
  • 2-Nitrobenzenesulfonyl fluoride
  • 4-Formylbenzenesulfonyl fluoride

Uniqueness

What sets this compound apart is its specific reactivity and stability, which make it particularly useful in organic synthesis and as a covalent probe in chemical biology . Its methyl group provides unique steric and electronic properties that influence its reactivity compared to other sulfonyl fluorides.

Properties

IUPAC Name

4-methylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZYABADQVQHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060014
Record name Benzenesulfonyl fluoride, 4-methyl-
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

455-16-3
Record name 4-Methylbenzenesulfonyl fluoride
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Record name 4-Toluenesulfonyl fluoride
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Record name Tosyl fluoride
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Record name Benzenesulfonyl fluoride, 4-methyl-
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Record name Benzenesulfonyl fluoride, 4-methyl-
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Record name p-toluenesulphonyl fluoride
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Synthesis routes and methods

Procedure details

A 25.0 gm (0.13 mole) portion of p-toluenesulfonyl chloride was dissolved in 100 ml of acetonitrile and combined in a 250 ml round bottom flask with 25.0 ml of water containing 1.5 gm (0.196 mole) of potassium fluoride. This mixture was stirred and heated under reflux for one hour. Acetonitrile was then removed under reduced pressure in a rotary evaporator. This resulted in crystallization of p-toluenesulfonyl fluoride which was removed by filtration, washed twice with water, and dried, giving 20.7 gm (91% yield) of product with mp 41°-41.2° C; (literature is 41°-42° C; W. Davies and J. H. Dick, J. Chem. Soc., 2104, 1931). The NMR and IR spectra were in agreement with the assigned structure.
Quantity
0 (± 1) mol
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Quantity
25 mL
Type
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of p-toluenesulfonyl fluoride?

A1: p-Toluenesulfonyl fluoride (TsF), also known as tosyl fluoride, has the molecular formula C7H7FO2S and a molecular weight of 174.19 g/mol. [, ] While specific spectroscopic data is not extensively detailed in the provided research, its characterization typically involves techniques like IR, UV, and 1H NMR spectroscopy. []

Q2: What are the catalytic properties and applications of p-toluenesulfonyl fluoride?

A3: p-Toluenesulfonyl fluoride is a valuable reagent in organic synthesis. One key application is its use in conjunction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to efficiently convert silyl ethers to sulfonate esters. [] This reaction proceeds smoothly in acetonitrile at room temperature and works effectively with various silyl ethers, including trimethylsilyl (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS) ethers. []

Q3: Are there any computational chemistry studies on p-toluenesulfonyl fluoride?

A4: While the provided research abstracts don't detail specific computational studies, cyclic voltammetry data from a glassy carbon electrode was used to apply EC, ECE, and ECE-ECE models (with and without potential-dependent transfer coefficients) to the reduction of p-toluenesulfonyl fluoride. [] This suggests that electrochemical studies are being conducted to understand the redox behavior of this compound.

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